molecular formula C48H82O19 B058377 Majoroside F1 CAS No. 114128-16-4

Majoroside F1

Cat. No. B058377
M. Wt: 963.2 g/mol
InChI Key: FAJNTKKJVSRNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Majoroside F1 is a triterpenoid . It is a natural product found in Panax quinquefolius . The molecular formula of Majoroside F1 is C48H82O19 . The molecular weight is 963.2 g/mol .


Molecular Structure Analysis

The IUPAC name for Majoroside F1 is 2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

Majoroside F1 has a molecular weight of 963.2 g/mol . The molecular formula is C48H82O19 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Majoroside Isolation and Structure : Majoroside was isolated from Plantago major and identified as a Δ8-iridoid glucoside, notable for its unique structure (Handjieva et al., 1991).

  • Anti-Cancer Properties : Ginsenoside F1, a derivative of Majoroside, has shown potential in inhibiting the proliferation of melanoma cells, suggesting its application in anti-skin cancer therapies (Yoo et al., 2011).

  • Biomolecular Motor Applications : A study on F1-adenosine triphosphate synthase, a biomolecular motor similar in size to nanoengineered structures, demonstrates the integration of biomolecular motors and inorganic systems in hybrid nanomechanical devices (Soong et al., 2000).

  • Melanogenesis Inhibition : Ginsenoside Ia, synthesized from F1, shows significant inhibition of melanogenesis in cells, highlighting its potential for cosmetic applications (Wang et al., 2016).

  • Enzymatic Production : The enzymatic production of ginsenoside F1 using commercial enzymes presents an efficient method for generating this compound, which has various pharmaceutical and cosmetic applications (Wang et al., 2015).

  • Antidiabetic and Antioxidant Agents : Procyanidins fractions labeled as F1 have been used in the synthesis of gold nanoparticles, showing strong inhibitory activity against enzymes relevant in diabetes, and demonstrating potent antioxidant properties (Badeggi et al., 2020).

  • Inhibition of p38 MAP Kinase : Ginsenoside F1 has been computationally analyzed as an inhibitor of p38 MAP kinase, which is involved in signaling pathways related to pain and inflammation (Noh et al., 2018).

properties

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJNTKKJVSRNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106750
Record name (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Majoroside F1

CAS RN

114128-16-4
Record name (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114128-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Majoroside F1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
26
Citations
K YAMASAKI, O TANAKA - Chemical and Pharmaceutical Bulletin, 1994 - jlc.jst.go.jp
… A comparison of the 13C-NMR spectrum of 22 with that of majoroside F1 (21),7’ which was also isolated from the studied material, showed a good agreement for all carbon signals due …
Number of citations: 69 jlc.jst.go.jp
NM Duc, R KASAI, K Ohtani, A Ito, NT Nham… - Chemical and …, 1994 - jstage.jst.go.jp
… A comparison of the 13C-NMR spectrum of 22 with that of majoroside F1 (21),7’ which was also isolated from the studied material, showed a good agreement for all carbon signals due …
Number of citations: 68 www.jstage.jst.go.jp
DQ Wang, J Fan, BS Feng, SR Li, XB Wang… - Yao xue xue bao …, 1989 - europepmc.org
… The known saponins were identified as ginsenoside F1,F2,F3,Rg2,Re,Rd,Rb1,Rb3, 24(S)-pseudoginsenoside F11, panasenoside and majoroside F1. Compared with …
Number of citations: 8 europepmc.org
NH Tung, GY Song, NX Nhiem, Y Ding… - Journal of agricultural …, 2010 - ACS Publications
Korean ginseng (Panax ginseng CA Meyer) has been extensively used as a functional food for thousands of years. This study with the aim to evaluate the potential of P. ginseng flower …
Number of citations: 62 pubs.acs.org
DQ Dou, YJ Chen, LH Liang, FG Pang… - Chemical and …, 2001 - jstage.jst.go.jp
… side-chain structure named majoroside F1 and vina-ginsenoside-R9 were isolated and their 13C-NMR data were established.Based on the 13C-NMR assignment for majorosideF1, the …
Number of citations: 97 www.jstage.jst.go.jp
W Jinhui, L Xian - Chinese Journal of Medicinal Chemistry, 1997 - europepmc.org
… The structures of these saponins have been identified as ginsenoside-Rg1(1),Re(2),Rd(3),Rc(4),Rb3(5),Rb2(6),Rb1(7),pseudo-ginsenoside F11(8),majoroside F1(9),gypenoside Ⅸ(10) …
Number of citations: 0 europepmc.org
L Jia, Y Zhao, XJ Liang - Current medicinal chemistry, 2009 - ingentaconnect.com
This review, a sequel to part 1 in the series, collects about 107 chemical entities separated from the roots, leaves and flower buds of Panax ginseng, quinquefolius and notoginseng, and …
Number of citations: 306 www.ingentaconnect.com
F Baoshu, W Xibin, W Daqi, Y Chongren, Z Jun - Plant Diversity, 1987 - journal.kib.ac.cn
… Other new four saponins were named majoroside F1 (1 ) (0.21%), F2 (2 ) (0.063%), F3 (3 ) (0.023%)and F4 (4 ) (0 .063% ), respectiYely. …
Number of citations: 0 journal.kib.ac.cn
DT Nhut, NP Huy, VQ Luan, N Van Binh… - African Journal of …, 2011 - ajol.info
The methods for leaf-derived callus induction, callus proliferation, adventitious shoot induction and plant regeneration of Vietnamese ginseng (Panax vietnamensis Ha et Grushv.) were …
Number of citations: 21 www.ajol.info
DH Kim - Journal of ginseng research, 2012 - ncbi.nlm.nih.gov
… Floralginsenosides Ka-Kc and majoroside F1 were also isolated from the flower buds of P. ginseng [39]. Recently, many researchers have been interested in the fruits and seeds of P. …
Number of citations: 324 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.